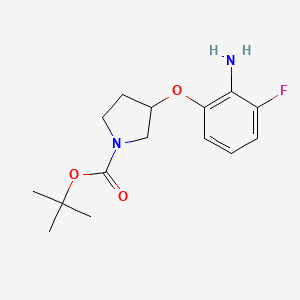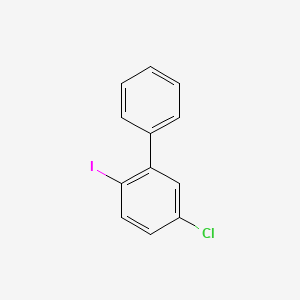
5-Chloro-2-iodo-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-iodo-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyls consist of two benzene rings connected by a single bond. The presence of chlorine and iodine atoms on the biphenyl structure makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodo-1,1’-biphenyl can be achieved through several methods. One common approach involves the halogenation of biphenyl derivatives. For instance, starting with 2-iodobiphenyl, a chlorination reaction can be performed using chlorine gas or other chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of 5-Chloro-2-iodo-1,1’-biphenyl typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-iodo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Coupling: Palladium catalysts and boronic acids are essential for Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various biphenyl derivatives with different substituents .
Applications De Recherche Scientifique
5-Chloro-2-iodo-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-iodo-1,1’-biphenyl involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These atoms can undergo substitution, oxidation, and reduction, allowing the compound to interact with different molecular targets and pathways. The specific pathways depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodobiphenyl: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chlorobiphenyl: Lacks the iodine atom, which affects its reactivity and the types of reactions it can undergo.
2-Bromo-5-chlorobiphenyl: Similar structure but with a bromine atom instead of iodine, leading to different reactivity patterns.
Uniqueness
5-Chloro-2-iodo-1,1’-biphenyl is unique due to the presence of both chlorine and iodine atoms, which provide a versatile platform for various chemical transformations. This dual halogenation allows for a broader range of reactions compared to compounds with only one halogen atom .
Propriétés
Formule moléculaire |
C12H8ClI |
|---|---|
Poids moléculaire |
314.55 g/mol |
Nom IUPAC |
4-chloro-1-iodo-2-phenylbenzene |
InChI |
InChI=1S/C12H8ClI/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
NUQBVZUCEWONNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea](/img/structure/B14786554.png)
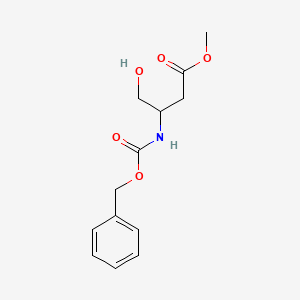
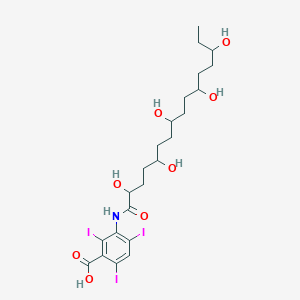
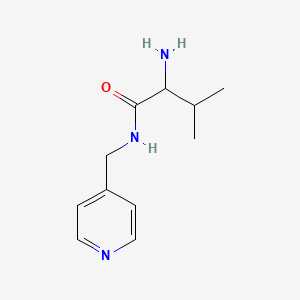

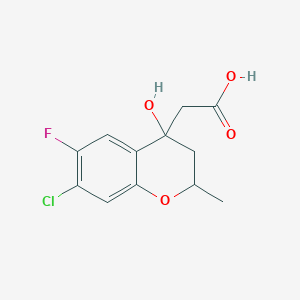
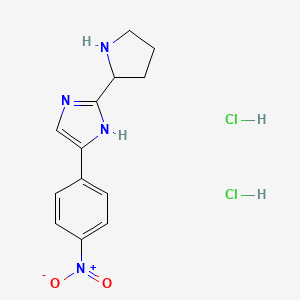
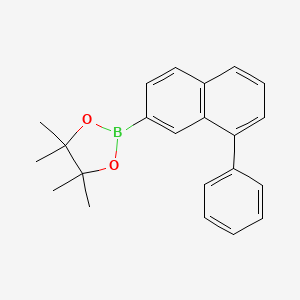
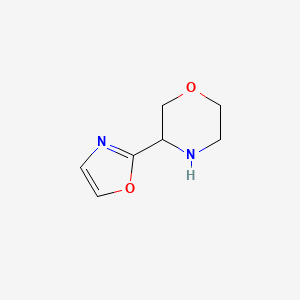
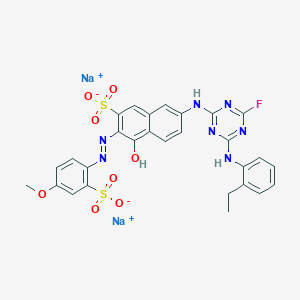
phosphanyl}phenoxy)aniline](/img/structure/B14786610.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester](/img/structure/B14786625.png)
